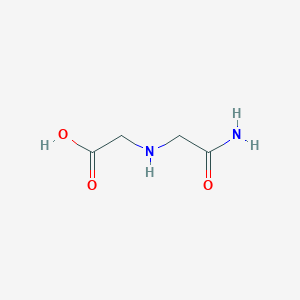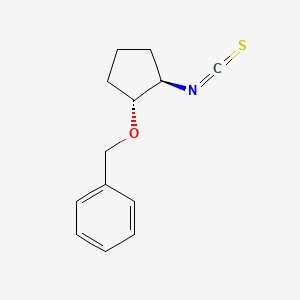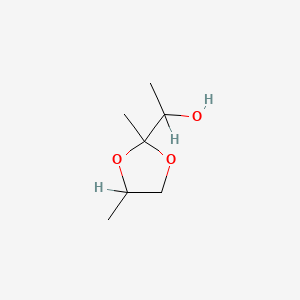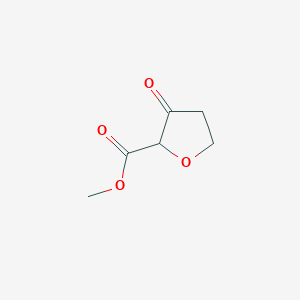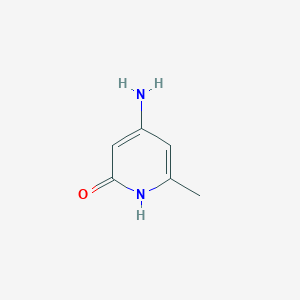
1-Bromo-4-(methoxymethoxy)-2-methylbenzene
Descripción general
Descripción
1-Bromo-4-(methoxymethoxy)-2-methylbenzene, also known as Anisole Bromomethyl Ether, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid with a molecular formula of C9H11BrO2 and a molecular weight of 229.09 g/mol.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Liquid-phase Oxidation : The liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system in acetic acid demonstrates the role of brominated products in organic synthesis. One of the products, 3-bromo-4-methoxytoluene, indicates the potential use of brominated methoxybenzenes in further chemical transformations (Okada & Kamiya, 1981).
Material Science and Polymer Chemistry
- Polymer Solar Cells : In the field of material science, particularly in polymer solar cells (PSCs), functional group addition of derivatives similar to 1-Bromo-4-(methoxymethoxy)-2-methylbenzene has been studied. The addition product of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) shows improved photovoltaic performance, highlighting the relevance of brominated and methoxymethylated benzene derivatives in enhancing the efficiency of solar cells (Jin et al., 2016).
Synthetic Chemistry
- Arylation Catalysis : The arylation of β-methallyl alcohol using Pd(OAc)2 with derivatives of bromomethoxybenzene demonstrates the utility in fragrance synthesis, producing valuable floral fragrances. This showcases the application of bromomethoxybenzenes in fine chemical synthesis (Scrivanti et al., 2008).
Environmental Science
- Atmospheric Analysis : Bromochloromethoxybenzenes, including compounds similar to this compound, have been identified in the marine troposphere, suggesting mixed biogenic and anthropogenic origins. This highlights the environmental presence and potential impacts of such compounds (Führer & Ballschmiter, 1998).
Advanced Organic Chemistry
- Steric Protection in Phosphorus Chemistry : The utilization of sterically hindered bromobenzenes for stabilizing low-coordinate phosphorus compounds indicates the role of bromomethoxybenzenes in advanced organic synthesis and the stabilization of reactive intermediates (Yoshifuji et al., 1993).
Propiedades
IUPAC Name |
1-bromo-4-(methoxymethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJSWKNICXZUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468549 | |
| Record name | 1-BROMO-4-(METHOXYMETHOXY)-2-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58402-70-3 | |
| Record name | 1-BROMO-4-(METHOXYMETHOXY)-2-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



